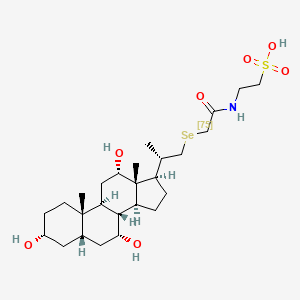

Tauroselcholic acid se-75

描述

属性

CAS 编号 |

75018-70-1 |

|---|---|

分子式 |

C26H45NO7SSe |

分子量 |

590.6 g/mol |

IUPAC 名称 |

2-[[2-[(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl](75Se)selanylacetyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1/i36-4 |

InChI 键 |

JCMLWGQJPSGGEI-DJQDYNOGSA-N |

SMILES |

CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

手性 SMILES |

C[C@H](C[75Se]CC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

规范 SMILES |

CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

同义词 |

(75)seleno-homocholic acid-taurine 23-seleno-25-homotaurocholic acid Se(75)HCAT Se-HCAT SeHCAT selenium-75 homocholic acid taurine tauro-23-selena-25-homotaurocholic acid |

产品来源 |

United States |

Synthesis and Characterization of Tauroselcholic Acid Se 75 As a Research Probe

Methodologies for Selenium-75 (B78453) Incorporation into Bile Acid Structures

The synthesis of Tauroselcholic acid Se-75 involves a multi-step process that begins with the production of the ⁷⁵Se isotope. geneesmiddeleninformatiebank.nl This is achieved by irradiating selenium-74 in a nuclear reactor, where it undergoes a neutron-gamma (n, γ) reaction to form ⁷⁵Se. geneesmiddeleninformatiebank.nl This radioisotope is then incorporated into the homocholic acid structure, an analogue of the naturally occurring cholic acid. geneesmiddeleninformatiebank.nlhres.ca The final step involves the conjugation of the selenium-75 labeled homocholic acid with taurine (B1682933) to form this compound. geneesmiddeleninformatiebank.nlsmolecule.com The entire process is conducted in an aqueous solution to yield the final radiopharmaceutical. smolecule.com

Comparative Analysis of Radiolabeling Strategies for Bile Acid Analogs

Various radiolabeling strategies have been explored for creating bile acid analogs for research and diagnostic purposes. These strategies primarily involve the use of gamma-emitters for Single Photon Emission Computed Tomography (SPECT) or positron-emitters for Positron Emission Tomography (PET).

SPECT Radiotracers:

Selenium-75 (⁷⁵Se): this compound is a prime example of a ⁷⁵Se-labeled bile acid analog. wikipedia.org The long physical half-life of ⁷⁵Se (approximately 118 days) is advantageous for studies requiring measurements over several days, such as the 7-day retention test for bile acid malabsorption. wikipedia.orggeneesmiddeleninformatiebank.nl

Technetium-99m (⁹⁹ᵐTc): Other bile acid analogs have been labeled with ⁹⁹ᵐTc. For instance, ⁹⁹ᵐTc-labeled chenodeoxycholic acid ([⁹⁹ᵐTc]DTPA-CDCA) and cholic acid ([⁹⁹ᵐTc]DTPA-CA) have been developed. researchgate.net While these tracers are useful for studying certain aspects of hepatobiliary transport, they may not exhibit the same transport characteristics as endogenous bile acids across all transporters. researchgate.net

PET Radiotracers:

Carbon-11 (B1219553) (¹¹C): Bile acid analogs have been labeled with ¹¹C, which offers the high sensitivity and resolution of PET imaging. researchgate.net However, the short half-life of ¹¹C limits its use to studies of short duration. ugent.be

Fluorine-18 (B77423) (¹⁸F): To overcome the short half-life of ¹¹C, various ¹⁸F-labeled bile acid analogs have been synthesized. ugent.benih.gov These tracers, such as 3α-[¹⁸F]FCA, 3β-[¹⁸F]FGCA, and 3β-[¹⁸F]FCDCA, have shown promise in PET imaging of hepatobiliary transport. nih.gov

The choice of radionuclide and labeling strategy depends on the specific research question, the required imaging modality, and the desired study duration. For long-term retention studies, the long half-life of ⁷⁵Se in this compound offers a distinct advantage.

Radiochemical Purity and Stability Considerations for Research Applications

For any radiopharmaceutical used as a research probe, high radiochemical purity and stability are paramount to ensure accurate and reliable results.

Radiochemical Purity: The radiochemical purity of this compound is a critical quality parameter, ensuring that the detected radioactivity is almost exclusively from the intended compound. astronuclphysics.info Stability tests are performed to confirm that the radiochemical purity meets specifications, which are typically greater than 99%. nih.govnih.gov

Stability: this compound demonstrates good stability. Based on stability data, it has a shelf-life of 18 weeks from the date of manufacture and 12 weeks from the calibration date. geneesmiddeleninformatiebank.nl To maintain its stability, it should be stored below 25°C, protected from light, and not frozen. geneesmiddeleninformatiebank.nl The physical half-life of ⁷⁵Se is approximately 118-120 days. geneesmiddeleninformatiebank.nlncats.io

Table 1: Stability and Purity of this compound

| Parameter | Specification |

| Radiochemical Purity | > 99% nih.govnih.gov |

| Shelf-life (from manufacture) | 18 weeks geneesmiddeleninformatiebank.nl |

| Shelf-life (from calibration) | 12 weeks geneesmiddeleninformatiebank.nl |

| Storage Conditions | Below 25°C, protected from light, do not freeze geneesmiddeleninformatiebank.nl |

| ⁷⁵Se Physical Half-life | ~118-120 days geneesmiddeleninformatiebank.nlncats.io |

Analogous Behavior to Endogenous Bile Acids in Preclinical Systems

A key requirement for a research probe like this compound is that it behaves physiologically in a manner analogous to the endogenous molecules it is designed to trace.

Studies have demonstrated that this compound exhibits physiological behavior identical to the naturally occurring bile acid conjugate, taurocholic acid. hres.ca After oral administration, it mixes with the endogenous bile acid pool and is absorbed from the gut and secreted into the bile at the same rate as cholic acid. wikipedia.orghres.ca

The primary mechanism for the absorption of conjugated bile acids is active transport in the terminal ileum. hres.canih.gov this compound is specifically absorbed by this active mechanism. hres.ca In normal subjects, approximately 95% of the labeled bile acid is absorbed during each enterohepatic cycle. nih.gov Furthermore, comparative studies have shown that this compound is significantly more resistant to bacterial deconjugation and dehydroxylation by fecal anaerobic organisms compared to ¹⁴C-taurocholic acid. hres.ca This resistance ensures that the tracer remains intact throughout its transit in the enterohepatic circulation, providing a more accurate measure of ileal absorption.

Preclinical and clinical studies have consistently supported the use of this compound for investigating the enterohepatic circulation of the bile acid pool. geneesmiddeleninformatiebank.nl

Table 2: Comparison of this compound and Endogenous Bile Acids

| Characteristic | This compound | Endogenous Taurocholic Acid |

| Physiological Behavior | Identical to taurocholic acid hres.ca | Natural bile acid conjugate hres.ca |

| Absorption Mechanism | Active transport in the terminal ileum hres.ca | Active transport in the terminal ileum hres.canih.gov |

| Absorption Rate | Same as cholic acid wikipedia.org | - |

| Bacterial Degradation | More resistant hres.ca | Susceptible to deconjugation and dehydroxylation hres.ca |

Mechanism of Action and Physiological Tracing Principles of Tauroselcholic Acid Se 75

Molecular Mimicry of Natural Bile Acid Transport

Tauroselcholic acid Se-75 is designed to behave almost identically to naturally occurring conjugated bile acids within the complex system of enterohepatic circulation. hpra.ierichtlijnendatabase.nlproduktresume.dknih.gov After oral administration, it is absorbed in the terminal ileum, the same site responsible for the absorption of over 95% of natural bile acids. produktresume.dknih.govmedicines.org.uk This absorption is an active process, meaning it requires specific transporters to move the molecule across the intestinal wall and into the portal vein, which carries it to the liver. geneesmiddeleninformatiebank.nlageb.be

Once in the liver, this compound is taken up by hepatocytes, the main cells of the liver, and then secreted into the bile. hpra.ierichtlijnendatabase.nlproduktresume.dk The bile, containing the radiolabeled compound, is stored in the gallbladder and released into the small intestine in response to a meal, completing one cycle of the enterohepatic circulation. wikipedia.orgwikipedia.org In healthy individuals, this cycle repeats multiple times, with a very small fraction of bile acids escaping reabsorption and being lost in the feces. wikipedia.org By measuring the amount of retained this compound over a period of seven days, clinicians can quantify the efficiency of bile acid reabsorption. gpnotebook.comresearchgate.net A lower than normal retention indicates bile acid malabsorption. researchgate.netnih.gov

The distribution of this compound is almost entirely limited to the enterohepatic circulation, encompassing the liver, biliary ducts, and the gut. hpra.ierichtlijnendatabase.nlproduktresume.dk

Interaction with Enterohepatic Bile Acid Transporters in Cellular and In Vitro Models

The movement of this compound through the enterohepatic circulation is mediated by a series of specialized transport proteins. In vitro studies have shed light on these interactions.

The primary transporter responsible for the uptake of conjugated bile acids, including this compound, from the intestine into the enterocytes of the terminal ileum is the Apical Sodium-Dependent Bile Acid Transporter (ASBT) , also known as SLC10A2. ageb.bebmj.commdpi.com The concentration of ASBT increases from the proximal to the distal end of the terminal ileum, which is why this region is the primary site of bile acid absorption. ageb.be

Once inside the liver, the uptake of bile acids from the portal blood into hepatocytes is primarily handled by the Na+-Taurocholate Cotransporting Polypeptide (NTCP) , or SLC10A1. mdpi.comamegroups.cnuzh.ch NTCP is a sodium-dependent transporter located on the basolateral membrane of hepatocytes and is crucial for the efficient clearance of bile acids from the bloodstream. mdpi.comamegroups.cnsolvobiotech.com While NTCP is the main transporter for conjugated bile acids, other transporters like the Organic Anion Transporting Polypeptides (OATPs) also contribute to hepatic bile acid uptake. uzh.chnih.gov

After processing within the hepatocytes, bile acids are secreted into the bile canaliculi, the small ducts that collect bile. This efflux is primarily mediated by the Bile Salt Export Pump (BSEP) , or ABCB11. nih.govsemanticscholar.org BSEP is located on the canalicular membrane of hepatocytes and is essential for the secretion of bile salts against a concentration gradient. nih.gov

The following table summarizes the key transporters involved in the enterohepatic circulation of bile acids and their interaction with this compound.

| Transporter | Location | Function in Enterohepatic Circulation | Interaction with this compound |

| Apical Sodium-Dependent Bile Acid Transporter (ASBT) | Terminal Ileum (Apical Membrane of Enterocytes) | Active uptake of conjugated bile acids from the intestinal lumen. ageb.bemdpi.com | Mimics natural bile acids, actively transported by ASBT. ageb.bebmj.com |

| Na+-Taurocholate Cotransporting Polypeptide (NTCP) | Liver (Basolateral Membrane of Hepatocytes) | Uptake of conjugated bile acids from the portal blood into the liver. mdpi.comamegroups.cn | Recognized and transported by NTCP, facilitating its entry into hepatocytes. uzh.chsolvobiotech.com |

| Bile Salt Export Pump (BSEP) | Liver (Canalicular Membrane of Hepatocytes) | Efflux of bile salts from hepatocytes into the bile. nih.gov | Secreted into bile via BSEP, following the path of natural bile acids. nih.govsemanticscholar.org |

| Organic Anion Transporting Polypeptides (OATPs) | Liver (Basolateral Membrane of Hepatocytes) | Contribute to the uptake of bile acids and other organic anions from the blood. uzh.chnih.gov | Likely transported by OATPs, although NTCP is the primary transporter for conjugated bile acids. uzh.ch |

Resistance to Microbial Deconjugation in Intestinal Environments

A critical feature of this compound is its resistance to deconjugation by the bacteria residing in the gut. bmj.comgutnliver.org Natural conjugated bile acids can be deconjugated (the amino acid taurine (B1682933) or glycine (B1666218) is removed) by intestinal bacteria, which alters their structure and transport characteristics. mdpi.com However, the synthetic structure of this compound, specifically the stable bond between the bile acid and the taurine analogue, makes it resistant to this bacterial enzymatic action. gutnliver.orgymaws.com

This resistance is crucial for its diagnostic accuracy. gutnliver.org If the compound were to be deconjugated, it would be absorbed differently, primarily through passive diffusion, and would not accurately reflect the efficiency of the active transport system for conjugated bile acids in the terminal ileum. geneesmiddeleninformatiebank.nlgutnliver.org Its resistance ensures that its retention in the body is almost solely dependent on the function of the active bile acid transporters, providing a reliable measure of bile acid absorption. gutnliver.orgymaws.com

Application of Tauroselcholic Acid Se 75 in Preclinical Investigative Models

In Vivo Studies of Enterohepatic Circulation Dynamics in Animal Models

The use of Tauroselcholic acid Se-75 in non-human organisms has been instrumental in elucidating the complex processes governing the circulation of bile acids between the liver and the intestine. Animal models, particularly rodents, have been foundational in these investigations. nih.govnih.gov

This compound enables the direct measurement of bile acid pool loss and turnover rates. nih.gov Following administration in animal models, the whole-body retention of the radiotracer is monitored over time using a gamma camera. nih.govnih.gov The rate of decline in radioactivity corresponds to the fecal excretion of the bile acid analogue, providing a quantitative measure of the efficiency of the enterohepatic circulation. nih.gov This methodology allows researchers to determine the biological half-life of the bile acid analogue within the circulatory system. For instance, studies in normal subjects have shown that the majority of 75Se-tauroselcholic acid is excreted with a biological half-life of 2.6 days. richtlijnendatabase.nlnih.gov This provides a baseline against which to compare the effects of genetic modifications, disease states, or pharmacological interventions in experimental animal models.

The terminal ileum is the primary site for the active reabsorption of bile acids. nih.govnih.gov this compound is an effective tool for assessing the function of the apical sodium-dependent bile acid transporter (ASBT) in this region. In preclinical studies, the absorption of orally administered this compound is compared to that of other bile acids, such as radiolabeled cholic acid. nih.gov Research in rat models has demonstrated that this compound is quantitatively absorbed from the gut at a rate comparable to natural cholic acid. nih.gov This indicates that it is a valid substrate for the ileal transport system. In normal subjects, approximately 95% of the labeled bile acid is absorbed during each cycle, a figure established through foundational studies that would have included animal models. richtlijnendatabase.nlnih.gov This high reabsorption efficiency is critical for maintaining the bile acid pool.

Table 1: Comparative Absorption and Excretion of Bile Acid Analogs in Rats This table summarizes findings from a comparative study in rats, evaluating the in vivo behavior of this compound (SeHCAT) against the natural bile acid, [24-14C]cholic acid.

| Parameter | This compound (SeHCAT) | [24-14C]cholic acid | Finding |

| Intestinal Absorption Rate | Comparable to cholic acid | Standard reference | SeHCAT is absorbed from the gut at the same rate as the natural bile acid. nih.gov |

| Biliary Excretion Rate | Comparable to cholic acid | Standard reference | Once absorbed, SeHCAT is excreted into the bile at the same rate as cholic acid. nih.gov |

| Systemic Confinement | Almost entirely confined to enterohepatic circulation | Primarily confined to enterohepatic circulation | The tracer remains within the gut, liver, and biliary tree. nih.gov |

| Excretion Route | Exclusively fecal | Primarily fecal | Demonstrates that the molecule undergoes enterohepatic cycling without significant renal clearance. nih.gov |

Scintigraphic imaging following the administration of this compound allows for the real-time visualization of its transit through the gastrointestinal and biliary systems. nih.gov The distribution of the tracer is almost entirely limited to the liver, biliary ducts, and the gut lumen. richtlijnendatabase.nlnih.gov Preclinical imaging studies can track the movement of the tracer from the small intestine to the liver via portal circulation, its secretion into bile, and its subsequent passage back into the intestine. This provides valuable data on biliary excretion dynamics and intestinal transit times. Variations in the location and concentration of radioactivity at different time points can indicate alterations in intestinal motility or biliary flow in various animal models of gastrointestinal disease. nih.govresearchgate.net

In Vitro and Ex Vivo Research on Bile Acid Transport Pathways

To dissect the molecular mechanisms of bile acid transport, researchers utilize various in vitro and ex vivo models. These systems allow for the study of specific transporters in a controlled environment. Cell lines such as Caco-2, which differentiate to form a polarized monolayer mimicking the intestinal barrier, are commonly used. altex.org Other models include liver-derived cell lines like HepaRG and engineered cell lines (e.g., HEK293) that are modified to express specific transporter proteins such as the Na+-taurocholate cotransporting polypeptide (NTCP) or the bile salt export pump (BSEP). frontiersin.orgresearchgate.net In these systems, labeled compounds like Tauroselcholic acid or other tagged bile acids are used to measure transport rates and investigate the function and regulation of these key proteins. altex.orgfrontiersin.org

Table 2: Common In Vitro Models for Studying Bile Acid Transport This table outlines key cell-based systems used in preclinical research to investigate the function of bile acid transporters.

| Model System | Cell Type | Key Transporters Studied | Application in Research |

| Intestinal Barrier Model | Caco-2 | Apical Sodium-Dependent Bile Acid Transporter (ASBT) | Used to study intestinal absorption of bile acids and the effects of transport inhibitors. altex.org |

| Hepatocyte Model | HepaRG | NTCP, BSEP, MRP2, MRP3 | Allows for the investigation of hepatic uptake from blood (basolateral) and excretion into bile (apical). frontiersin.org |

| Transfected Cell Lines | HEK293 | mNtcp, mAsbt (mouse-specific) | Enables the study of a single, specific transporter's function and kinetics in isolation. researchgate.net |

Assessment of Pharmacological Modulators on Bile Acid Transport in Experimental Systems

This compound is a valuable tool for evaluating the impact of pharmacological agents on bile acid transport. In experimental systems, potential drug candidates can be tested for their ability to enhance or inhibit key transporters. For example, in vitro transport assays using Caco-2 cells can be used to screen for inhibitors of the apical sodium-dependent bile acid transporter (ASBT). altex.org Similarly, the effect of compounds on hepatic transporters can be assessed in hepatocyte models. frontiersin.org In vivo studies in animal models can then confirm these findings; for example, the administration of ursodeoxycholic acid has been shown to normalize the increased ileal absorption of the 75SeHCAT tracer in models of chronic cholestasis. nih.govresearchgate.net This approach is critical for developing new therapies for cholestatic liver diseases and disorders of bile acid malabsorption. frontiersin.org

Table 3: Examples of Pharmacological Modulators Assessed Using Bile Acid Transport Assays This table provides examples of compounds whose effects on bile acid transport have been studied in experimental systems.

| Pharmacological Modulator | Target Transporter/Receptor | Experimental System | Observed Effect |

| Odevixibat | ASBT (Inhibitor) | Caco-2 cells, PBK modeling | Dose-dependent inhibition of bile acid transport across the intestinal cell layer. altex.org |

| Ursodeoxycholic acid (UDCA) | Unspecified (modulates transport) | In vivo models | Reverses the upregulation of ileal bile acid absorption observed in cholestatic conditions. nih.govresearchgate.net |

| FXR Agonists | Farnesoid X Receptor (FXR) | Various preclinical models | Modulates the expression of multiple bile acid transporters, including BSEP, ASBT, and NTCP. frontiersin.org |

| Myrcludex B | NTCP (Inhibitor) | Transfected HEK293 cells, in vivo mouse models | Inhibition of hepatic uptake of bile acids from sinusoidal blood. researchgate.net |

Investigative Studies on Gallbladder Function and Bile Flow in Animal Models

The enterohepatic circulation is intrinsically linked to gallbladder function, which stores and concentrates bile between meals. nih.govguysandstthomas.nhs.uk Scintigraphic imaging with this compound in animal models can provide insights into gallbladder motility and bile flow dynamics. After intestinal absorption and hepatic secretion, the tracer accumulates in the gallbladder. nih.gov The rate of its appearance and subsequent disappearance from the gallbladder following a physiological stimulus (e.g., a meal) can be used to assess gallbladder filling and emptying. Studies have identified distinct scintigraphic patterns in the first few hours after tracer administration that correlate with normal versus impaired bile acid circulation, providing a non-invasive method to evaluate gallbladder function within the context of the entire enterohepatic system. nih.govresearchgate.net

Advanced Methodological Approaches Employing Tauroselcholic Acid Se 75 in Research

Gamma Scintigraphy and Whole-Body Retention Measurement for Tracer Tracking in Research Settings

The primary application of Tauroselcholic acid Se-75 in research is as a radiolabeled tracer for tracking bile acid circulation. wikipedia.orgrichtlijnendatabase.nl This is achieved through gamma scintigraphy and whole-body retention measurements. The process involves the oral administration of a capsule containing Tauroselcholic acid labeled with the gamma-emitting isotope Selenium-75 (B78453) (75Se). wikipedia.orgguysandstthomas.nhs.uk The 75Se isotope has a physical half-life of approximately 118 days. wikipedia.org

A gamma camera is used to measure the amount of radioactivity within the body at specific time points. guysandstthomas.nhs.ukradiopaedia.org An initial scan is typically performed a few hours after administration of the capsule to establish a baseline measurement of the tracer. radiopaedia.orggatesheadhealth.nhs.uk A second scan is conducted after a 7-day interval to determine the percentage of the tracer that has been retained in the body. radiopaedia.orggatesheadhealth.nhs.uk The whole-body retention of the radiotracer provides a quantitative measure of the efficiency of the enterohepatic circulation and, consequently, the extent of bile acid absorption in the terminal ileum. richtlijnendatabase.nlnih.gov

In research settings, this technique allows for the investigation of bile acid malabsorption under various physiological and pathological conditions. nih.gov The severity of malabsorption is often categorized based on the 7-day retention values. kuleuven.be

| 7-Day Retention Percentage | Interpretation in a Research Context |

|---|---|

| >15% | Normal bile acid absorption and enterohepatic circulation. radiopaedia.org |

| 10% to <15% | Mild bile acid malabsorption. kuleuven.be |

| 5% to <10% | Moderate bile acid malabsorption. kuleuven.be |

| <5% | Severe bile acid malabsorption. kuleuven.be |

Integration with Complementary Analytical Techniques in Research

For instance, a study investigating the relationship between this compound retention and the serum levels of a bile acid precursor, 7α-hydroxy-4-cholesten-3-one (C4), demonstrated a clear inverse correlation. bmj.com Lower retention of the tracer, indicating malabsorption, was associated with higher levels of C4, reflecting an increased rate of bile acid synthesis to compensate for the losses. bmj.com

| SeHCAT Retention | Median C4 Level (nmol/L) |

|---|---|

| <10% | 103 |

| >20% | 29 |

Data from a study correlating this compound (SeHCAT) retention with serum levels of 7α-hydroxy-4-cholesten-3-one (C4). bmj.com

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another critical technique used alongside this compound studies. nih.govnih.govbmj.com LC-MS allows for the highly sensitive and specific quantification of a wide range of bile acids and their derivatives. sciex.com This includes primary and secondary bile acids, as well as their conjugated (with taurine (B1682933) or glycine) and sulfated forms. sciex.com

The use of LC-MS/MS can help differentiate between various structural isomers of bile acids, which is challenging with other methods. sciex.com In the context of research involving this compound, mass spectrometry can be used to analyze blood and fecal samples to obtain a detailed picture of the bile acid metabolome. nih.govnih.gov This detailed analysis can help elucidate the mechanisms underlying the bile acid malabsorption identified by the this compound test.

Development of Computational and Mathematical Models for Bile Acid Kinetics

Data derived from this compound studies are invaluable for the development and validation of computational and mathematical models of bile acid kinetics. These models aim to simulate the complex processes of bile acid synthesis, circulation, and excretion.

Physiology-based pharmacokinetic (PBPK) models are computational frameworks that simulate the absorption, distribution, metabolism, and excretion of compounds in the body based on physiological and anatomical parameters. nih.govrwth-aachen.de In the context of bile acid research, PBPK models can be used to describe the enterohepatic circulation of different bile acid species. nih.govbiorxiv.org

Mathematical models have been developed to simulate the complex dynamics of intestinal transit and their impact on bile acid metabolism. tue.nl These models can account for the spatial and temporal variations in the movement of bile acids through different segments of the intestine. tue.nl

Comparative Research with Alternative Bile Acid Tracers and Methodologies

Contrast with Non-Radioactive Imaging Probes (e.g., ¹⁹F MRI Bile Acid Tracers, Bioluminescent Tracers) in Experimental Imaging

The investigation of bile acid metabolism has traditionally relied on radiolabeled tracers like Tauroselcholic acid Se-75 (SeHCAT). However, concerns regarding ionizing radiation exposure have spurred the development of non-radioactive imaging probes. Among these, ¹⁹F magnetic resonance imaging (MRI) bile acid tracers and bioluminescent tracers have emerged as promising alternatives in experimental settings.

A significant advantage of ¹⁹F MRI and bioluminescent tracers is the absence of ionizing radiation, making them potentially safer for repeated studies. nih.gov ¹⁹F MRI utilizes fluorinated bile acid analogues that can be visualized and quantified using MRI technology. nih.gov Preclinical studies in mice have demonstrated the feasibility of using dual ¹H/¹⁹F MRI to differentiate between normal and deficient bile acid transport. nih.gov This technique offers the potential for non-invasive, real-time visualization of bile acid distribution. However, a major hurdle for the clinical implementation of ¹⁹F MRI is the limited availability of MRI facilities equipped with the necessary hardware and software to detect ¹⁹F signals. nih.gov Furthermore, direct head-to-head comparisons of diagnostic accuracy with the established SeHCAT test are challenging, particularly in countries like the United States where SeHCAT is not approved for clinical use. nih.gov

Bioluminescent tracers represent another non-radioactive approach. These probes, which often consist of a bile acid conjugated to a luciferase substrate, generate light upon entering cells expressing the corresponding luciferase enzyme. This allows for highly sensitive in vitro and ex vivo measurement of bile acid transporter activity. frontiersin.org While bioluminescent imaging provides excellent sensitivity and very low background levels, its application for in vivo monitoring in deep tissues can be challenging due to signal attenuation. nih.gov In comparative studies for tracking other biological entities like extracellular vesicles, radioactive tracers were found to be the most accurate for complete quantitative biodistribution studies and pharmacokinetic profiling. nih.gov This suggests that while bioluminescent tracers are valuable tools for specific experimental questions, radioactive tracers like this compound may still offer advantages in terms of quantitative whole-body retention studies.

A summary of the key characteristics of these imaging modalities is presented below.

| Feature | This compound | ¹⁹F MRI Bile Acid Tracers | Bioluminescent Tracers |

| Imaging Modality | Gamma Scintigraphy | Magnetic Resonance Imaging (MRI) | Optical Imaging |

| Radiation | Ionizing (gamma emitter) | Non-ionizing | Non-ionizing |

| In Vivo Application | Established for whole-body retention | Preclinical, limited by equipment | Preclinical, limited by signal penetration |

| Quantitative Capability | High for whole-body retention | Quantitative in preclinical models | High in vitro/ex vivo, challenging in vivo |

| Primary Advantage | Established clinical use (in some regions), high accuracy for malabsorption | No ionizing radiation, potential for high-resolution imaging | High sensitivity, low background |

| Primary Limitation | Ionizing radiation, limited availability in some regions | Limited clinical infrastructure, lack of direct comparison to SeHCAT | Poor tissue penetration for in vivo imaging |

Methodological Strengths and Limitations of Se-75 Tracing in Specific Research Contexts

This compound, administered as the SeHCAT test, is considered a gold standard for the diagnosis of bile acid malabsorption in many parts of Europe and Canada. nih.gov Its primary methodological strength lies in its ability to provide a direct and quantitative measure of whole-body bile acid retention over a period of seven days. nih.gov This makes it a highly accurate tool for identifying patients with excessive fecal bile acid loss.

The SeHCAT test is particularly valuable in the investigation of chronic diarrhea. nih.gov Research has shown it to be highly accurate in diagnosing bile acid malabsorption secondary to ileal resection or Crohn's disease affecting the ileum. nih.gov Furthermore, the quantitative nature of the SeHCAT test allows for the grading of bile acid malabsorption severity, which can help in guiding treatment decisions. Retention values are often categorized as mild (10-15%), moderate (5-10%), and severe (0-5%).

Despite its strengths, Se-75 tracing has notable limitations. A significant drawback is its limited availability in many countries, including the United States, which restricts its use in both clinical practice and research in those regions. nih.gov The test involves exposure to a small dose of radiation, which, although considered minimal, is a factor in its risk-benefit assessment. guysandstthomas.nhs.uk Another limitation is the lack of a universally agreed-upon cutoff value for diagnosing bile acid malabsorption, with different studies and centers using varying thresholds. nih.gov

The table below summarizes the key strengths and limitations of Se-75 tracing.

| Strengths | Limitations |

| Direct, quantitative measure of bile acid retention | Limited availability in some major research regions (e.g., USA) |

| High diagnostic accuracy for bile acid malabsorption nih.gov | Involves a low dose of ionizing radiation guysandstthomas.nhs.uk |

| Considered a "gold standard" in many European countries nih.gov | Lack of a universally standardized cutoff value nih.gov |

| Allows for grading of disease severity | Procedure requires two visits over a one-week period |

| High sensitivity and specificity in appropriate patient populations researchgate.net |

Role of Serum Biomarkers (e.g., FGF19, C4) as Correlates in Experimental Bile Acid Metabolism Research

In the quest for less invasive and more widely available methods to assess bile acid metabolism, serum biomarkers such as Fibroblast Growth Factor 19 (FGF19) and 7α-hydroxy-4-cholesten-3-one (C4) have been extensively studied as correlates for bile acid malabsorption. nih.gov FGF19 is a hormone produced in the ileum in response to bile acid absorption and acts to downregulate bile acid synthesis in the liver. C4 is an intermediate in the bile acid synthesis pathway, and its levels reflect the rate of synthesis. In bile acid malabsorption, reduced ileal absorption leads to lower FGF19 levels and a compensatory increase in bile acid synthesis, resulting in elevated C4 levels.

Numerous studies have evaluated the diagnostic accuracy of FGF19 and C4 in identifying bile acid malabsorption, often using the SeHCAT test or fecal bile acid measurements as a reference standard. A systematic review reported that the SeHCAT test demonstrated an average sensitivity and specificity of 87.3% and 93.2%, respectively, for diagnosing bile acid malabsorption. researchgate.net In comparison, serum C4 showed a sensitivity and specificity of 85.2% and 71.1%, while FGF19 had a sensitivity and specificity of 63.8% and 72.3%, respectively. researchgate.net

These biomarkers are considered useful screening tools to rule out bile acid diarrhea due to their high specificity and negative predictive value. nih.gov However, their sensitivity is often lower than that of the SeHCAT test. researchgate.net There is a documented negative correlation between serum C4 and FGF19 levels. nih.gov While these biomarkers offer a simpler and more accessible alternative to scintigraphy, their utility can be affected by diurnal variations and other clinical factors. nih.gov

The following table presents a summary of the diagnostic performance of these biomarkers from various studies.

| Biomarker | Reference Standard | Sensitivity | Specificity | Source |

| Serum C4 | 75SeHCAT (<10%) | 90% | 79% | researchgate.net |

| Serum FGF19 | 75SeHCAT (<10%) | 58% | 84% | researchgate.net |

| Serum C4 | 48h Fecal Bile Acids | 29% | 83% | nih.gov |

| Serum FGF19 | 48h Fecal Bile Acids | 32% | 78% | researchgate.net |

| Serum C4 (BAM Type 1) | Clinical Diagnosis | 77% | 90% | nih.gov |

| Serum C4 (BAM Type 2) | Clinical Diagnosis | 74% | 97% | nih.gov |

Future Directions and Emerging Research Opportunities for Tauroselcholic Acid Se 75

Refinements in Tracer Design for Enhanced Research Specificity and Imaging Resolution

While Tauroselcholic acid Se-75 is effective for quantifying whole-body retention, future research could benefit from refinements aimed at improving imaging capabilities and specificity. nih.gov The Selenium-75 (B78453) radioisotope has a long half-life of approximately 118 days and principal gamma emission energies at 0.136 MeV and 0.265 MeV. hpra.ie Advances in nuclear medicine imaging, particularly in Single Photon Emission Computed Tomography (SPECT), present opportunities to enhance the spatial resolution of scans utilizing this tracer.

Future research directions include:

Hardware and Software Advancements: Innovations in SPECT technology, such as improved detector design, advanced collimators, and optimized reconstruction algorithms, could significantly enhance image quality. nih.govresearchgate.net Applying state-of-the-art resolution recovery techniques could allow for more precise localization of the tracer within the gastrointestinal tract and liver, offering a more detailed view of the enterohepatic circulation. nih.govresearchgate.net

Alternative Radioisotope Labeling: Research into labeling tauroselcholic acid with different radionuclides could yield tracers with more favorable imaging characteristics. For instance, positron-emitting isotopes like Fluorine-18 (B77423) (¹⁸F) could enable Positron Emission Tomography (PET) imaging, which offers superior sensitivity and spatial resolution compared to SPECT. nih.gov The development of ¹⁸F-labeled bile acids has already demonstrated the potential for in vivo PET monitoring of hepatobiliary transport. nih.gov

Novel Tracer Constructs: Beyond simple radiolabeling, new tracer designs could incorporate moieties for different imaging modalities or with altered binding affinities for specific bile acid transporters. This could lead to second-generation tracers with higher specificity for certain transport pathways, allowing researchers to dissect the roles of individual transporters like the apical sodium-dependent bile acid transporter (ASBT) or the organic solute transporters alpha and beta (OSTα/OSTβ) in health and disease. f1000research.come-dmj.org

Potential for Novel Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within a biological system. frontiersin.org Multi-omics, the integration of different "omics" data sets (e.g., genomics, proteomics, metabolomics), is a powerful approach to achieve this holistic view. frontiersin.orgmdpi.com this compound can provide a unique, functional data layer for such studies, representing the in vivo dynamics of bile acid circulation.

Emerging research opportunities include:

Integrating Functional Data with Omics: Quantitative data from this compound studies, such as whole-body retention and turnover rates, can be correlated with other omics data. For example, linking tracer kinetics to gut microbiome profiles (metagenomics) could elucidate how specific bacterial populations influence bile acid reabsorption and metabolism.

Phenotypic Anchoring: In metabolomics studies, which analyze the profile of small molecules in a biological sample, this compound data can serve as a critical phenotypic anchor. It provides a quantitative measure of the efficiency of the entire enterohepatic circulation, a key physiological process that influences the systemic metabolic state. f1000research.com This integration can help researchers understand how alterations in bile acid handling impact broader metabolic pathways. frontiersin.org

Validating Predictive Models: As computational models of metabolic networks become more sophisticated, data from tracer studies are invaluable for validation. frontiersin.org The kinetic data derived from this compound scans can be used to test and refine predictive models of bile acid homeostasis and its role in metabolic diseases.

Advancing Understanding of Bile Acid Physiology through Quantitative Tracer Studies

Bile acids are now recognized as critical signaling molecules that regulate lipid, glucose, and energy homeostasis by activating receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). f1000research.come-dmj.org Quantitative studies using this compound can provide deeper insights into the dynamic regulation of these pathways.

Key research areas for advancement include:

Detailed Kinetic Modeling: Moving beyond a single 7-day retention measurement, researchers can apply more complex pharmacokinetic modeling to data from multiple time points. nih.gov This can yield more detailed parameters, such as the fractional rate of bile acid loss and the size of the bile acid pool, providing a more nuanced understanding of the enterohepatic circulation's efficiency. hpra.ienih.gov

Probing Regulatory Feedback Loops: The enterohepatic circulation of bile acids is a highly efficient pathway that is central to a feedback mechanism that inhibits bile acid synthesis. f1000research.com By combining this compound studies with measurements of biomarkers like Fibroblast growth factor 19 (FGF-19) and 7α-hydroxy-4-cholesten-3-one (C4), researchers can quantitatively investigate the feedback and feedforward regulation of bile acid homeostasis in various physiological and disease states. f1000research.comkcl.ac.uknih.gov

Studying Inter-Organ Communication: Bile acid signaling facilitates communication between the gut, liver, and peripheral tissues. Tracer studies can help quantify how disruptions in this circuit, for example, due to intestinal disease or surgical alterations, impact systemic signaling and contribute to metabolic dysregulation.

Development of High-Throughput Screening Assays for Bile Acid Transport Modulators in Research

The transporters responsible for the enterohepatic circulation of bile acids, particularly ASBT, are attractive targets for the development of new therapeutic agents. High-throughput screening (HTS) is a key methodology for discovering molecules that can modulate the function of such transporters. afasci.comsri.com

Future opportunities in this area include:

Radiotracer-Based Screening: While many current HTS assays use fluorescently labeled bile acid derivatives, radiolabeled ligands like this compound or analogues labeled with other isotopes (e.g., Tritium [³H]) could form the basis of highly sensitive and quantitative screening assays. nih.govnih.gov Such assays could be used to identify and characterize novel inhibitors or enhancers of bile acid transport in cell-based systems expressing specific transporters. altex.org

Assay Development for Specific Transporters: Cell lines engineered to overexpress individual bile acid transporters (e.g., ASBT, BSEP, NTCP) can be used in combination with a radiolabeled bile acid to screen compound libraries for specific modulators. nih.gov This approach allows for the precise identification of a compound's molecular target within the complex network of bile acid transport proteins.

Secondary Screening and Mechanistic Studies: Compounds identified as "hits" in primary HTS assays could be further evaluated in more complex, physiologically relevant systems. For example, secondary screening in polarized epithelial cell monolayers (e.g., Caco-2 cells) using a radiotracer can confirm a compound's ability to modulate the directional transport of bile acids and provide a proof-of-principle before advancing to more complex models. altex.org

常见问题

Q. How to optimize synthetic yield of this compound while minimizing isotopic dilution?

- Apply process control strategies (e.g., real-time monitoring of reaction intermediates) and design of experiments (DoE) to identify critical parameters (e.g., precursor ratios, catalyst loading). Use fractional factorial designs to reduce experimental runs while maximizing data output .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., HPLC vs. radio-TLC) and transparently report outliers in supplementary materials .

- Literature Integration : Systematically review existing studies using PRISMA frameworks to identify gaps and avoid redundant hypotheses .

- Statistical Rigor : Predefine significance thresholds and power calculations in experimental designs to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。